8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline
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Overview
Description
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and 3-bromo-2,6-dimethylphenol.
Reaction Conditions: The key step involves the formation of an ether linkage between the quinoline and the phenol derivative. This can be achieved using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The quinoline core may intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
8-Methoxyquinoline: Lacks the bromo and dimethylphenyl substituents, resulting in different chemical properties.
3-Bromo-2,6-dimethylphenol: Contains the bromo and dimethylphenyl groups but lacks the quinoline core.
2-Methylquinoline: The parent quinoline compound without additional substituents.
Uniqueness: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is unique due to the combination of the quinoline core with the 3-bromo-2,6-dimethylphenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS No. | 597543-18-5 |
Molecular Formula | C19H18BrNO |
Molecular Weight | 356.3 g/mol |
IUPAC Name | This compound |
InChI Key | DCSHCJASQQOQNK-UHFFFAOYSA-N |
The biological activity of this compound is not fully elucidated but is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting various biochemical pathways.
- Receptor Binding : It potentially binds to certain receptors, modulating cellular responses.
- DNA Interaction : The quinoline core may intercalate with DNA, influencing gene expression and cell proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinoline structures can show significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated submicromolar GI50 values in extensive screening against cancer cells .
- Antimicrobial Properties : Similar quinoline derivatives have been reported to possess antimicrobial activities against a variety of pathogens, suggesting potential applications in treating infections .
- Anti-leishmanial Activity : Some studies have highlighted the effectiveness of quinoline derivatives against Leishmania species, with certain compounds showing potent activity at low concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the bromo and dimethylphenyl substituents in this compound is believed to enhance its lipophilicity and receptor binding affinity compared to simpler quinoline structures.
Comparative Analysis
The unique structure of this compound can be contrasted with other related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
8-Methoxyquinoline | Lacks bromo and dimethyl substituents | Reduced potency |
3-Bromo-2,6-dimethylphenol | Contains bromo and dimethyl groups | Moderate antimicrobial activity |
2-Methylquinoline | Parent compound without additional substituents | Limited activity |
Case Studies and Research Findings
Recent studies have explored the biological effects of various quinoline derivatives. For example, research on 7-chloroquinolinehydrazones has shown promising anticancer properties across multiple cell lines . Additionally, the exploration of C–H functionalization techniques in quinolines has opened avenues for developing more potent derivatives with enhanced biological profiles .
Properties
CAS No. |
597543-18-5 |
---|---|
Molecular Formula |
C19H18BrNO |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
8-[(3-bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline |
InChI |
InChI=1S/C19H18BrNO/c1-12-7-10-17(20)14(3)16(12)11-22-18-6-4-5-15-9-8-13(2)21-19(15)18/h4-10H,11H2,1-3H3 |
InChI Key |
DCSHCJASQQOQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)COC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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